molecular formula C15H23BN2O3 B6246710 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1402166-38-4

2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Numéro de catalogue: B6246710
Numéro CAS: 1402166-38-4
Poids moléculaire: 290.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (2-OMP) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. It is a highly selective, reversible inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. 2-OMP has been shown to be effective in reducing inflammation and pain in animal models of inflammatory diseases. In addition, 2-OMP has been demonstrated to have anti-cancer properties in a variety of cancer cell lines.

Applications De Recherche Scientifique

2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been studied extensively in scientific research, both in vitro and in vivo. In vitro studies have demonstrated that this compound is a highly selective, reversible inhibitor of COX-2. This property makes it an attractive potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. In addition, this compound has been shown to have anti-cancer properties, including the ability to induce apoptosis in a variety of cancer cell lines.

Mécanisme D'action

2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine inhibits the activity of COX-2 by blocking the binding of arachidonic acid to the enzyme. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins. In addition, this compound has been shown to have anti-cancer properties, including the ability to induce apoptosis in a variety of cancer cell lines.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases. In addition, this compound has been demonstrated to have anti-cancer properties in a variety of cancer cell lines. The anti-cancer effects of this compound are thought to be due to its ability to induce apoptosis in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a highly selective, reversible inhibitor of COX-2, making it an attractive potential therapeutic agent for the treatment of inflammatory diseases. In addition, this compound has been demonstrated to have anti-cancer properties in a variety of cancer cell lines. The main advantage of using this compound in laboratory experiments is its high selectivity and reversibility. However, it should be noted that this compound is not yet approved for clinical use, and further research is needed to determine its safety and efficacy in humans.

Orientations Futures

The potential therapeutic applications of 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are numerous, and further research is needed to fully explore its potential. Future research should focus on the development of more selective and potent inhibitors of COX-2, as well as the development of novel delivery systems for this compound. In addition, further research is needed to explore the potential anti-cancer properties of this compound and to identify potential biomarkers for the early detection of cancer. Finally, further research is needed to explore the potential therapeutic applications of this compound in other diseases, such as cardiovascular and neurological disorders.

Méthodes De Synthèse

2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can be synthesized from commercially available starting materials using a one-pot reaction. The reaction involves the condensation of 4-oxan-2-ylmethyl-1,3,2-dioxaborolane and 5-tetramethylpyrimidine in the presence of an acid catalyst. The reaction yields this compound in high yields and with good selectivity.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine' involves the reaction of 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with tetrahydrofuran in the presence of a base to form the intermediate 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. The intermediate is then purified to obtain the final product.", "Starting Materials": [ "2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine", "tetrahydrofuran", "base" ], "Reaction": [ "Step 1: Add 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and tetrahydrofuran to a reaction vessel.", "Step 2: Add a base such as potassium carbonate to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent such as ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain the final compound." ] }

1402166-38-4

Formule moléculaire

C15H23BN2O3

Poids moléculaire

290.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.